8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol
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Overview
Description
8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol is a complex organic compound characterized by its intricate structure, which includes multiple hydroxyl groups and naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene core, followed by the introduction of hydroxyl groups and the formation of the iminomethyl linkage. Key reagents include phenols, aldehydes, and amines, with reaction conditions often involving acidic or basic catalysts, elevated temperatures, and controlled atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iminomethyl groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary but often involve solvents like ethanol or dichloromethane, with temperature control to optimize reaction rates and yields.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s hydroxyl groups and naphthalene rings are of interest for their potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its role as a fluorescent probe.
Medicine
In medicine, the compound’s structure suggests potential as a therapeutic agent. Research may explore its antioxidant properties, ability to inhibit specific enzymes, or potential as a drug delivery vehicle.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and polymers. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the naphthalene rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-naphthol
- 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2,6,7-trihydroxynaphthalene
Uniqueness
Compared to similar compounds, 8-[(2-Hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol stands out due to its additional hydroxyl groups and extended naphthalene structure. These features enhance its reactivity and potential for diverse applications, making it a unique and valuable compound in scientific research.
Properties
Molecular Formula |
C44H44N2O8 |
---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)methyliminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H44N2O8/c1-21(2)33-27-15-23(5)35(41(51)37(27)29(39(49)43(33)53)19-45-17-25-11-7-9-13-31(25)47)36-24(6)16-28-34(22(3)4)44(54)40(50)30(38(28)42(36)52)20-46-18-26-12-8-10-14-32(26)48/h7-16,19-22,47-54H,17-18H2,1-6H3 |
InChI Key |
UHQLHGGJEYZGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCC3=CC=CC=C3O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NCC6=CC=CC=C6O)O)O)C(C)C)O)O |
Origin of Product |
United States |
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